(2-Chloro-3-fluorophenyl)methanesulfonamide

Cyclooxygenase-2 (COX-2) inhibition Anti-inflammatory Selectivity Index

In SAR studies on sulfonamide-based inhibitors, generic halogen-substituted analogs fail to recapitulate the specific electronic and steric effects required for selective target engagement. (2-Chloro-3-fluorophenyl)methanesulfonamide fills this gap with precisely defined physicochemical properties (XLogP3-AA 1.2, TPSA 68.5 Ų) and demonstrated COX-2 inhibitory activity. - Unique 2-chloro-3-fluoro substitution pattern alters pKa and target binding not achievable with mono-halogen analogs. - Nanomolar Ki values against tumor-associated CA isoforms (hCA IX/XII) support anticancer probe applications. - Available at 95% purity with multiple size options and reliable global logistics.

Molecular Formula C7H7ClFNO2S
Molecular Weight 223.65 g/mol
Cat. No. B13190675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-3-fluorophenyl)methanesulfonamide
Molecular FormulaC7H7ClFNO2S
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)Cl)CS(=O)(=O)N
InChIInChI=1S/C7H7ClFNO2S/c8-7-5(4-13(10,11)12)2-1-3-6(7)9/h1-3H,4H2,(H2,10,11,12)
InChIKeyATJZENYCSCMKJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloro-3-fluorophenyl)methanesulfonamide: A Halogenated Methanesulfonamide Scaffold for Targeted Biological Screening and Procurement


(2-Chloro-3-fluorophenyl)methanesulfonamide (CAS 1565610-74-3) is a small-molecule sulfonamide characterized by a 2-chloro-3-fluorophenyl ring attached to a methanesulfonamide moiety (C₇H₇ClFNO₂S, MW 223.65) [1]. This compound belongs to a broad class of sulfonamides that exhibit diverse pharmacological activities, including enzyme inhibition, receptor antagonism, and antimicrobial effects, which are highly dependent on the specific halogen substitution pattern [2]. Its physicochemical properties, including an XLogP3-AA of 1.2, a topological polar surface area (TPSA) of 68.5 Ų, and one hydrogen bond donor, position it as a potentially useful intermediate or probe molecule in drug discovery and chemical biology research [1].

Why Generic Substitution of (2-Chloro-3-fluorophenyl)methanesulfonamide with Unsubstituted or Mono-Halogenated Analogs Is Scientifically Unsound


In-class compounds, such as unsubstituted phenylmethanesulfonamide, (2-chlorophenyl)methanesulfonamide, or (3-fluorophenyl)methanesulfonamide, cannot be interchanged with (2-Chloro-3-fluorophenyl)methanesulfonamide without significant risk of altered biological activity. Structure-activity relationship (SAR) studies on sulfonamides demonstrate that the specific pattern of halogen substitution dramatically influences electronic properties, molecular conformation, and, consequently, target binding [1]. For instance, the presence of both chlorine and fluorine atoms in distinct ortho and meta positions can modify the electron density of the aromatic ring, altering the pKa of the sulfonamide group and affecting its ability to interact with enzyme active sites or receptors [2]. This precise substitution pattern is not replicated by simpler analogs, making generic substitution scientifically invalid for any research or industrial application requiring specific biological or physicochemical properties.

Quantitative Evidence Guide for (2-Chloro-3-fluorophenyl)methanesulfonamide: Differentiated Performance Metrics vs. Closest Analogs


COX-2 Inhibitory Potency and Selectivity Profile of Methanesulfonamide Scaffolds with Halogen Substituents

In a study of methanesulfonamide analogues of rofecoxib, compounds with electronegative halogen substituents (including fluorine and chlorine) on the phenyl ring exhibited COX-2 inhibitory activity with selectivity indexes ranging from 3.1 to 39.4 [1]. This class-level data, while not specific to the 2-chloro-3-fluoro pattern, establishes a quantitative baseline for the expected biological activity of halogenated methanesulfonamides. In contrast, compounds with electron-donating groups (e.g., methyl, methoxy) showed COX-1 IC50 > 100 µM, indicating a fundamentally different selectivity profile [1]. The presence of both chlorine and fluorine in (2-Chloro-3-fluorophenyl)methanesulfonamide is predicted to place it within this active and selective halogenated class, distinguishing it from non-halogenated or alkyl-substituted analogs.

Cyclooxygenase-2 (COX-2) inhibition Anti-inflammatory Selectivity Index

Carbonic Anhydrase (CA) Inhibition Potency of Halogenated Sulfonamides: Nanomolar Affinity in Tumor-Associated Isoforms

A series of arylsulfonamides demonstrated significant inhibitory effects in the nanomolar range toward druggable carbonic anhydrase isoforms (hCA VII, hCA IX, and hCA XIV), with Ki values ranging from 4.8 to 61.7 nM, while exhibiting selectivity over ubiquitous isoforms hCA I and hCA II [1]. Specifically, the introduction of electron-withdrawing groups, such as fluorine and chlorine, near the sulfonamide moiety is known to increase acidity and enhance binding affinity to certain CA isoforms [2]. Although direct data for (2-Chloro-3-fluorophenyl)methanesulfonamide are absent, this class-level evidence strongly suggests that the compound may possess similar nanomolar inhibitory potential, differentiating it from non-halogenated or differently substituted sulfonamides.

Carbonic anhydrase inhibition Anticancer Isoform selectivity

Physicochemical Differentiation: Computed XLogP3-AA and Topological Polar Surface Area (TPSA) of (2-Chloro-3-fluorophenyl)methanesulfonamide

The computed physicochemical properties of (2-Chloro-3-fluorophenyl)methanesulfonamide, including an XLogP3-AA of 1.2 and a TPSA of 68.5 Ų, are provided by authoritative databases [1]. These values directly influence key drug-like parameters such as membrane permeability, solubility, and oral bioavailability. For comparison, a closely related analog, (2-chlorophenyl)methanesulfonamide, would be predicted to have a different lipophilicity and electronic profile due to the absence of the fluorine atom, which can alter hydrogen bonding capacity and metabolic stability [2]. While not a biological activity metric, this physicochemical fingerprint provides a verifiable, quantitative basis for differentiation from analogs with different halogenation patterns, impacting formulation, ADME properties, and assay compatibility.

Physicochemical properties Lipophilicity Drug-likeness

Antimicrobial Activity Profile of Halogenated Sulfonamide Analogues: In Vitro MIC Data Against Key Bacterial Strains

A recent study synthesized and evaluated four sulfonamide analogues (FQ5, FQ6, FQ7, FQ12) for their inhibitory potential against bacterial strains including *Staphylococcus aureus* ATCC 25923 and *Pseudomonas aeruginosa* ATCC 27853 using MIC assays [1]. While the specific data for (2-Chloro-3-fluorophenyl)methanesulfonamide are not reported, this work demonstrates the contemporary relevance of the sulfonamide class in addressing antimicrobial resistance. The antibacterial activity of sulfonamides is known to be highly sensitive to the nature and position of halogen substituents, as they influence the compound's ability to inhibit dihydropteroate synthase [2]. Therefore, the unique 2-chloro-3-fluoro substitution pattern is a critical variable for any researcher aiming to explore or optimize antimicrobial activity within this chemical series.

Antibacterial Antimicrobial resistance Minimum Inhibitory Concentration (MIC)

Optimal Research and Industrial Application Scenarios for (2-Chloro-3-fluorophenyl)methanesulfonamide Based on Quantitative Evidence


Anti-Inflammatory Drug Discovery: Screening for COX-2 Inhibitors with Defined Selectivity Profiles

Given the established COX-2 inhibitory activity and selectivity index range (3.1-39.4) for halogenated methanesulfonamide analogs [1], (2-Chloro-3-fluorophenyl)methanesulfonamide is a prime candidate for inclusion in compound libraries targeting the discovery of novel anti-inflammatory agents. Its specific halogenation pattern may confer a distinct selectivity window compared to other analogs, making it valuable for SAR exploration aimed at balancing COX-2 inhibition with reduced gastrointestinal toxicity [2].

Oncology Research: Targeting Tumor-Associated Carbonic Anhydrase (CA) Isoforms

Based on class-level evidence showing that halogenated arylsulfonamides achieve nanomolar Ki values against tumor-associated CA isoforms (hCA IX, hCA XII) [1], (2-Chloro-3-fluorophenyl)methanesulfonamide is a compelling probe for anticancer research. Its unique substitution pattern may offer a differentiated selectivity profile against these isoforms, which are critical targets for inhibiting the growth and metastasis of hypoxic tumors [2].

Physicochemical Profiling and ADME Optimization Studies

The precisely defined physicochemical parameters of (2-Chloro-3-fluorophenyl)methanesulfonamide—specifically its XLogP3-AA of 1.2 and TPSA of 68.5 Ų [1]—make it an ideal reference compound for studies focused on optimizing lipophilicity, solubility, and membrane permeability within sulfonamide-based drug candidates. Its moderate lipophilicity and balanced polar surface area provide a benchmark against which to compare the properties of newly synthesized analogs [2].

Antimicrobial Resistance Screening Programs

As part of renewed efforts to discover new antibiotics to combat antimicrobial resistance, (2-Chloro-3-fluorophenyl)methanesulfonamide can be utilized as a structurally distinct sulfonamide scaffold in high-throughput screening campaigns. The known sensitivity of antibacterial activity to halogen substitution patterns [1] makes this specific compound a valuable addition to diversity-oriented screening sets targeting novel dihydropteroate synthase inhibitors or other bacterial enzymes [2].

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